molecular formula C17H15F2N5O2 B2910128 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide CAS No. 921164-97-8

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2910128
CAS No.: 921164-97-8
M. Wt: 359.337
InChI Key: VPELDFGNWFRDMS-UHFFFAOYSA-N
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Description

N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is a synthetic organic compound featuring a 1,5-disubstituted tetrazole ring system, a scaffold recognized for its significant utility in medicinal chemistry and drug discovery. The molecular structure integrates a 4-ethoxyphenyl group attached to the N1-position of the tetrazole ring and a 2,6-difluorobenzamide moiety connected via a methylene bridge at the C5-position. This specific architecture suggests potential for diverse research applications. Tetrazole-based compounds like 1-(4-ethoxyphenyl)-1H-tetrazol-5-amine are well-established as valuable synthetic intermediates for the preparation of more complex molecules, including pharmaceuticals and agrochemicals . Furthermore, structurally related bis-tetrazole compounds have been investigated for their potential in the treatment of conditions like asthma, highlighting the pharmacological relevance of this chemotype . The presence of the tetrazole ring, which can act as a bioisostere for carboxylic acids, may influence the compound's physicochemical properties and its interaction with biological systems. Researchers may explore this compound as a key building block or polytopic ligand in bioinorganic, medicinal, and supramolecular chemistry. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O2/c1-2-26-12-8-6-11(7-9-12)24-15(21-22-23-24)10-20-17(25)16-13(18)4-3-5-14(16)19/h3-9H,2,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPELDFGNWFRDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)amine in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere, like nitrogen or argon, to prevent unwanted side reactions. The process is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature ranging from 0°C to room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be streamlined by using automated reactors and optimized reaction conditions to increase yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride are often employed in anhydrous solvents.

  • Substitution: : Halogenation and nucleophilic substitution reactions can occur in the presence of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield this compound derivatives with additional oxygen functionalities, while reduction can lead to simplified versions of the compound with fewer functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions, facilitating the creation of compounds with potential pharmaceutical and industrial applications.

Biology

Biologically, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is studied for its potential as a biochemical probe. Researchers utilize it to investigate cellular processes and molecular interactions, particularly in the context of signal transduction pathways.

Medicine

In the medical field, this compound is of interest for its potential therapeutic properties. Studies are ongoing to determine its efficacy and mechanism of action as a drug candidate for treating various diseases, including cancer and inflammatory disorders.

Industry

Industrially, the compound is used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. These targets include enzymes, receptors, and proteins that play critical roles in biological pathways. The compound's structure allows it to bind to these targets, modulating their activity and influencing cellular processes. Key pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Data Tables

Table 2: Spectral Data Highlights

Compound Name ^1H-NMR Signals (δ, ppm) MS (m/z, M⁺) Melting Point (°C)
Target Compound Not reported N/A N/A
Compound 6 7.36–8.13 (Ar-H, isoxazole-H) 348 160
Compound 8a 2.49 (CH3), 7.47–8.39 (Ar-H) 414 290
Compound 8b 1.36 (CH3), 7.50–8.35 (Ar-H) 444 200
Compounds 7–9 7.50–8.32 (Ar-H) N/A N/A

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The tetrazole ring structure is known for its ability to mimic biological molecules, which can lead to significant interactions with various biological targets. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18F2N4O2
  • Molecular Weight : 358.36 g/mol

The tetrazole moiety in the compound plays a crucial role in its biological activity. It can interact with enzymes and receptors, potentially acting as an inhibitor or modulator of various biochemical pathways. The presence of fluorine atoms may enhance the lipophilicity and metabolic stability of the compound, contributing to its bioactivity.

Anticancer Properties

Research indicates that compounds containing tetrazole rings exhibit anticancer properties by inhibiting specific cancer cell lines. A study demonstrated that derivatives of tetrazole showed significant inhibition of cell proliferation in various cancer types, including breast and lung cancer cells.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit lipoxygenase activity, a key enzyme involved in the inflammatory process. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

StudyFocusFindings
Anticancer ActivitySignificant inhibition of cell growth in breast cancer cells.
Anti-inflammatory EffectsInhibition of lipoxygenase activity in vitro.
Lipid MetabolismPotential hypolipidemic effects observed in related compounds.

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